N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H13N7O3 and its molecular weight is 279.26. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound, also known as DMTMM, is primarily used as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form corresponding amides . Additionally, it can promote the esterification of carboxylic acids with alcohols to form corresponding esters .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of NMM (N-Methylmorpholine) has been shown to facilitate the esterification of carboxylic acids with DMTMM . Furthermore, the by-product of the reaction with DMTMM is highly water-soluble, which allows for easy removal from the main reaction product .
Biochemical Analysis
Biochemical Properties
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is known to interact with various biomolecules in the process of peptide synthesis . It acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines . The nature of these interactions is primarily chemical, involving the formation of new covalent bonds .
Cellular Effects
The cellular effects of this compound are largely dependent on its role in peptide synthesis. By facilitating the formation of peptides, it can influence various cellular processes, including protein synthesis and enzyme activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of carboxylic acids, followed by nucleophilic attack by an amine . This results in the formation of an amide bond, a key step in peptide synthesis .
Temporal Effects in Laboratory Settings
Its role in peptide synthesis suggests that its effects would be relatively stable over time, as long as the necessary reactants (carboxylic acids and amines) are present .
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes involved in this process .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c1-17-5-6(15-16-17)8(18)11-4-7-12-9(19-2)14-10(13-7)20-3/h5H,4H2,1-3H3,(H,11,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMBSFEFZRSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.